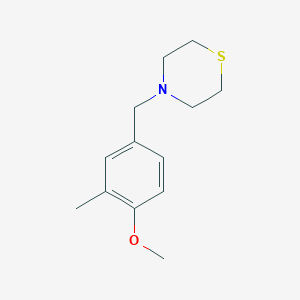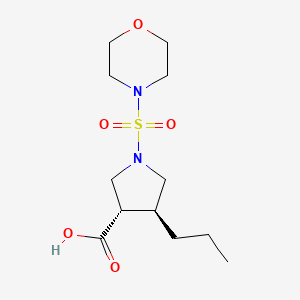![molecular formula C22H28N4O2 B5632647 8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)
8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and neuroscience. In 5]decan-3-one.
Mécanisme D'action
The mechanism of action of 8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it has been suggested that this compound acts as a modulator of various receptors in the brain, including the dopamine D2 receptor and the GABA receptor. It has also been suggested that this compound may have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one are not fully understood. However, studies have shown that this compound can modulate the activity of various receptors in the brain, including the dopamine D2 receptor and the GABA receptor. It has also been suggested that this compound may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments include its potential as a modulator of various receptors in the brain, its potential as a neuroprotective agent, and its potential as a tool to study the dopaminergic system. However, the limitations of using this compound in lab experiments include its limited availability and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one. These include:
1. Further studies to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry, pharmacology, and neuroscience.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Studies to investigate the potential of this compound as a therapeutic agent for various neurological disorders, including schizophrenia and Parkinson's disease.
4. Studies to investigate the potential of this compound as a tool to study the dopaminergic system and other neurotransmitter systems in the brain.
5. Development of new analogs of this compound with improved pharmacological properties and potential therapeutic applications.
In conclusion, 8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has shown potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential applications as a therapeutic agent and tool for studying the brain.
Méthodes De Synthèse
The synthesis of 8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one involves a multi-step process. The starting materials include 6-methoxypyrimidine-4-carbaldehyde, 3-phenylpropanal, and 1,2-diaminocyclohexane. The reaction proceeds through a condensation reaction between the aldehyde and amine groups, followed by cyclization to form the spirocyclic structure. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an antipsychotic agent. It has also shown potential as a modulator of the dopamine D2 receptor. In pharmacology, this compound has been studied for its potential as a neuroprotective agent. It has also shown potential as a modulator of the GABA receptor. In neuroscience, this compound has been studied for its potential as a tool to study the dopaminergic system.
Propriétés
IUPAC Name |
8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-20-14-19(23-17-24-20)25-12-9-22(10-13-25)15-21(27)26(16-22)11-5-8-18-6-3-2-4-7-18/h2-4,6-7,14,17H,5,8-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKZZBDGUBFNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Methoxypyrimidin-4-YL)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)
![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)

![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)



![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)
![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)
![1-{2-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5632663.png)

![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)